molecular formula C16H16ClNO2 B13055142 Tert-butyl 4-(3-chloropyridin-2-YL)benzoate

Tert-butyl 4-(3-chloropyridin-2-YL)benzoate

Cat. No.: B13055142
M. Wt: 289.75 g/mol
InChI Key: MJWRWVBOYXNKPZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloropyridin-2-yl)benzoate is a pyridine derivative characterized by a benzoate ester group linked to a pyridine ring substituted with a chlorine atom at the 3-position and a tert-butyl group. This compound is of interest in pharmaceutical and materials science due to its structural features:

  • Chloropyridyl moiety: Introduces electron-withdrawing effects, influencing reactivity and electronic properties.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

tert-butyl 4-(3-chloropyridin-2-yl)benzoate

InChI

InChI=1S/C16H16ClNO2/c1-16(2,3)20-15(19)12-8-6-11(7-9-12)14-13(17)5-4-10-18-14/h4-10H,1-3H3

InChI Key

MJWRWVBOYXNKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloropyridin-2-YL)benzoate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-chloropyridin-2-YL)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products depend on the specific reaction and reagents used.

    Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

In the field of organic chemistry, tert-butyl 4-(3-chloropyridin-2-YL)benzoate serves as an important intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions are critical for developing new compounds with desired properties.

Biology

Research indicates that this compound may possess several biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties, particularly against viral proteases involved in replication processes. For example, compounds with similar structures have shown inhibition of SARS-CoV-2 M pro activity.
  • Anti-inflammatory Effects : Related compounds have demonstrated potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are significant in inflammatory pathways. This suggests possible applications in treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential antibacterial or antifungal properties for this compound.

Medicine

The compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. The hydrolysis of the ester group can yield biologically active carboxylic acids and alcohols, which may exhibit different pharmacological profiles.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for synthesizing diverse products.

Antiviral Inhibition

Research has highlighted the potential of similar compounds in inhibiting viral replication. For instance, derivatives containing chloropyridine have been noted for their ability to inhibit key viral enzymes.

Anti-inflammatory Activity

Studies on structurally related compounds have indicated their efficacy in reducing inflammation by targeting COX enzymes, suggesting a pathway for developing anti-inflammatory drugs based on this compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloropyridin-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate (CAS 1021339-30-9)

  • Molecular Formula: C₁₀H₁₃ClN₂O₃ (vs. C₁₆H₁₆ClNO₂ for the target compound) .
  • Key Features :
    • Replaces the benzoate ester with a carbamate group.
    • Contains a hydroxyl group at the 3-position of the pyridine ring.
  • Carbamates are more prone to hydrolysis than benzoate esters, affecting stability under acidic/basic conditions .

Ethyl 4-(Dimethylamino) Benzoate

  • Molecular Formula: C₁₁H₁₅NO₂ (vs. C₁₆H₁₆ClNO₂ for the target compound) .
  • Key Features: Substitutes the chloropyridyl group with a dimethylamino electron-donating group. Uses an ethyl ester instead of tert-butyl.
  • Implications: The dimethylamino group increases electron density, enhancing reactivity in photoinitiation processes.

tert-Butyl (2-Chloro-3-(Dimethoxymethyl)pyridin-4-yl)methylcarbamate

  • Molecular Formula: Not explicitly provided, but structurally distinct due to a dimethoxymethyl substituent .
  • Key Features :
    • Additional methoxy groups increase steric bulk and alter electronic properties.
  • Implications :
    • Dimethoxymethyl groups may enhance solubility in organic solvents but reduce metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Trends Stability
Tert-butyl 4-(3-chloropyridin-2-yl)benzoate C₁₆H₁₆ClNO₂ 289.76 Chloropyridyl, tert-butyl ester Moderate (electron-deficient ring) High (steric protection)
Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate C₁₀H₁₃ClN₂O₃ 244.67 Hydroxyl, carbamate High (polar groups) Low (hydrolysis-prone)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino, ethyl ester High (electron-donating amine) Moderate

Functional and Application-Based Comparisons

  • Reactivity in Polymer Chemistry: The target compound’s chloro-pyridyl group may reduce electron density compared to ethyl 4-(dimethylamino)benzoate, making it less effective as a co-initiator but more resistant to side reactions .
  • Biological Applications :
    • The tert-butyl group in the target compound likely improves metabolic stability over hydroxylated analogues like Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate .
  • Solubility: Chloropyridyl and tert-butyl groups render the target compound more lipophilic than polar derivatives with hydroxyl or amino groups.

Biological Activity

Tert-butyl 4-(3-chloropyridin-2-YL)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is an ester compound characterized by a tert-butyl group attached to a benzoate moiety, which is further substituted with a chloropyridine ring. The presence of the chloropyridine moiety is significant as it can influence the compound's biological interactions and activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can undergo various chemical reactions, including substitution reactions where the chlorine atom can be replaced by other nucleophiles, potentially altering its biological profile. Additionally, the ester group can be hydrolyzed to yield biologically active carboxylic acids and alcohols, which may exhibit different pharmacological properties.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antiviral Activity : Preliminary studies have suggested that compounds with similar structures exhibit antiviral properties, particularly against viral proteases involved in viral replication. For instance, derivatives containing chloropyridine have been noted for their ability to inhibit SARS-CoV-2 M pro activity, which is critical for viral life cycle .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. This suggests a possible application in treating inflammatory diseases .
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antibacterial or antifungal properties .

Case Studies and Research Findings

  • Antiviral Inhibition :
    • A study focused on small-molecule inhibitors during the COVID-19 pandemic highlighted that certain derivatives could significantly inhibit M pro at low concentrations (1 μM), showcasing the potential of chlorinated compounds in antiviral drug development .
  • Anti-inflammatory Activity :
    • In vitro assays assessing COX inhibition revealed that structurally similar compounds exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively, indicating a promising anti-inflammatory profile .
  • Synthesis and Structure-Activity Relationships (SAR) :
    • Research on various pyridine derivatives has established SAR patterns that suggest that electron-withdrawing groups like chlorine enhance anti-inflammatory activity. This insight can guide future modifications of this compound for improved efficacy .

Data Summary Table

Biological ActivityRelated CompoundsIC50 Values (μM)Reference
AntiviralGRL-09201
COX-1 InhibitionVarious Derivatives19.45 ± 0.07
COX-2 InhibitionVarious Derivatives42.1 ± 0.30
AntimicrobialPyrazolo CompoundsVariable

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